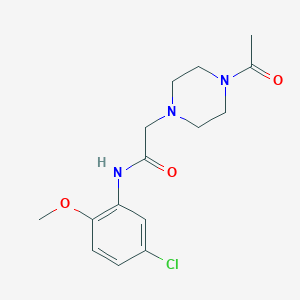
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C15H20ClN3O3 and its molecular weight is 325.79g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide, also known by its CAS number 765284-22-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H20ClN3O3
- Molecular Weight : 319.79 g/mol
- CAS Number : 765284-22-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induction of apoptosis |
| SF-268 | 12.50 | Cell cycle arrest |
| NCI-H460 | 42.30 | Inhibition of proliferation |
The compound exhibited significant cytotoxicity against the MCF7 breast cancer cell line, indicating its potential for further development as a therapeutic agent in oncology .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. It demonstrated effective inhibition against several pathogens, suggesting a dual role as both an anticancer and antimicrobial agent.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
This antimicrobial activity was confirmed through minimum inhibitory concentration (MIC) assays, where the compound showed significant efficacy against common bacterial strains .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, particularly G2/M, which is crucial for halting cancer proliferation.
- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways in pathogens.
Case Studies and Research Findings
Several research articles have documented the efficacy and safety profiles of this compound:
- Study on Anticancer Properties : A study conducted by Bouabdallah et al. reported that derivatives similar to this compound exhibited significant cytotoxic effects on Hep-2 and P815 cancer cell lines with IC50 values indicating strong potential for anticancer applications .
- Antimicrobial Evaluation : Research published in the ACS Omega journal highlighted that derivatives of this compound displayed synergistic effects with established antibiotics like Ciprofloxacin, enhancing their efficacy against resistant strains .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound activates multiple pathways leading to apoptosis while sparing normal cells, suggesting a favorable therapeutic index .
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O3/c1-11(20)19-7-5-18(6-8-19)10-15(21)17-13-9-12(16)3-4-14(13)22-2/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYQTQZNCHNZQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














